

"Physical and chemical properties of Citral oxime"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Citral oxime*

Cat. No.: *B1669102*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Citral Oxime**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **citral oxime**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information on this compound.

Core Physicochemical Properties

Citral oxime, systematically named (NE)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine, is a derivative of citral.^[1] It is an organic compound that exists as a mixture of stereoisomers due to the geometric isomerism of the parent citral (neral and geranial) and the oxime functional group.^{[1][2][3]} The following table summarizes its key quantitative physicochemical properties.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₇ NO	[1][4]
Molecular Weight	167.25 g/mol	[1][4]
Exact Mass	167.131014166 Da	[3][4]
Boiling Point	270.3°C at 760 mmHg	[1]
Density	0.86 g/cm ³	[1]
LogP (Partition Coefficient)	3.14[1], 3.3[4]	[1][4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	4	[4]
Solubility	Soluble in DMSO and ethanol.	[1]

Spectroscopic and Analytical Data

Spectroscopic methods are essential for the structural elucidation and characterization of **citral oxime**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key technique for characterizing **citral oxime**. The oxime proton typically shows a distinct signal in the range of δ 8.2–8.5 ppm.[1] Signals corresponding to the conjugated diene system are observed between δ 5.1–5.4 ppm.[1] Detailed 1D and 2D-NMR spectroscopy has been used to characterize the individual stereoisomers in different deuterated solvents.[5]
- Infrared (IR) Spectroscopy: The presence of the N-O stretch in the IR spectrum, typically found in the range of 950–970 cm⁻¹, confirms the oxime functional group.[1]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data confirms the molecular formula of **citral oxime**, C₁₀H₁₇NO, with an exact mass of approximately 167.131 Da.[1] Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the reaction mixture and separate the E/Z stereoisomers.[5][6] It has been noted that high

temperatures in the GC injector can cause partial dehydration of the oxime to the corresponding nitrile.[5]

Experimental Protocols

Synthesis of Citral Oxime

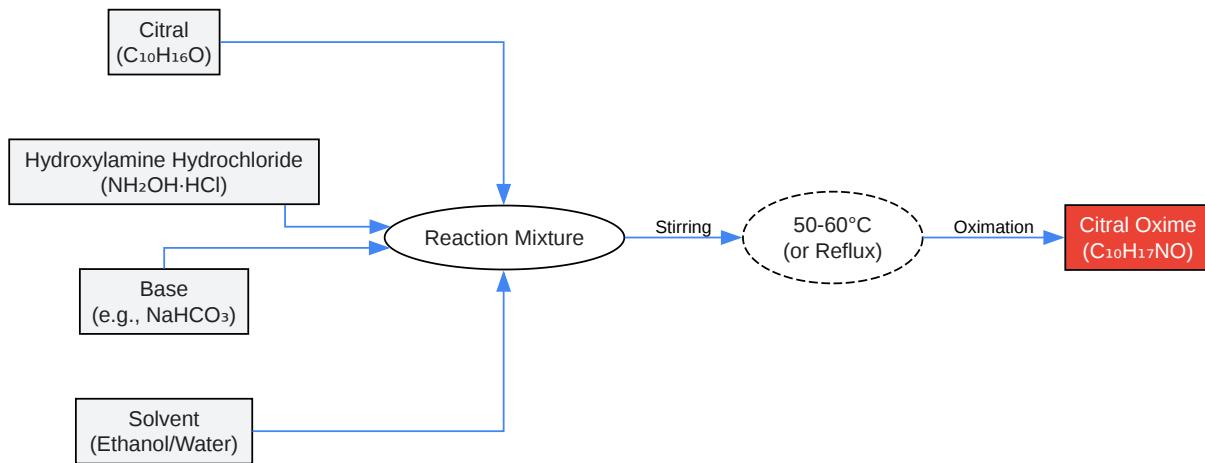
The synthesis of **citral oxime** is typically achieved through the oximation of citral, which is a condensation reaction with hydroxylamine hydrochloride in the presence of a base.[1][2]

Materials:

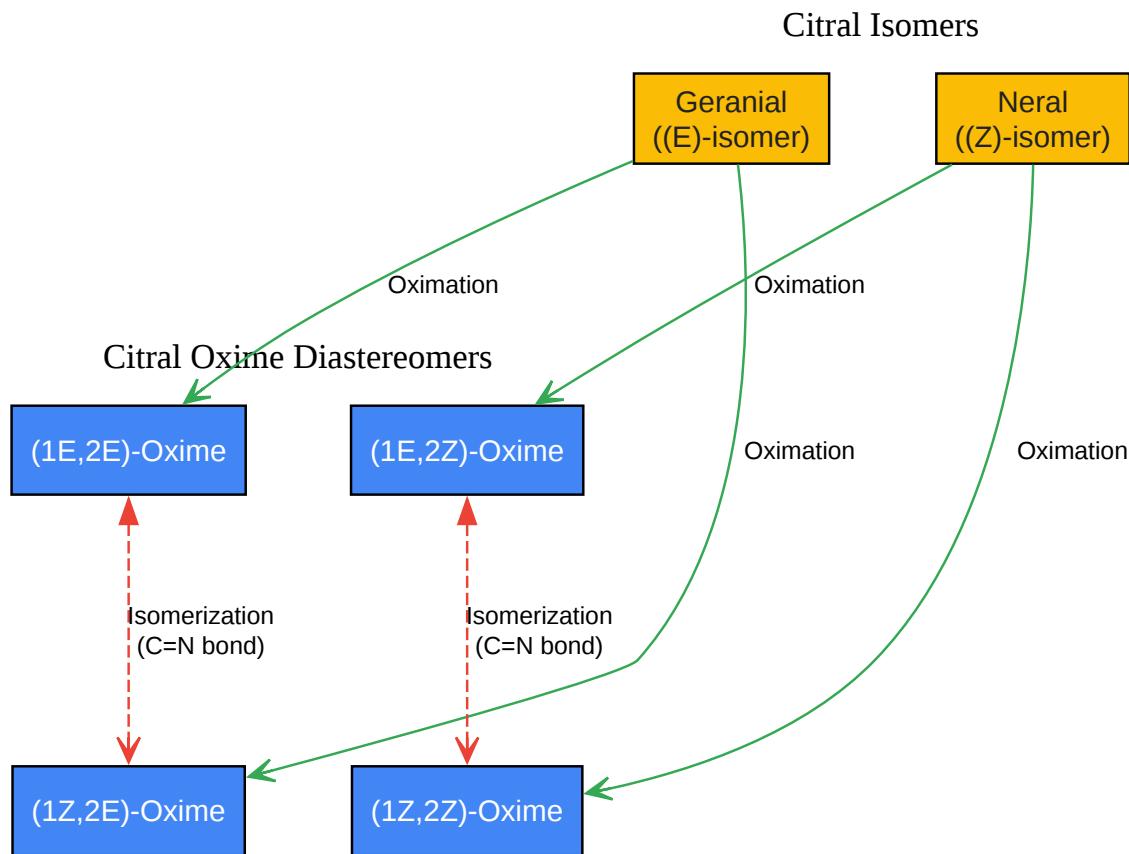
- Citral (mixture of geranial and neral)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium bicarbonate (NaHCO_3) or Sodium hydroxide (NaOH)
- Ethanol (96%) or Water
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citral and hydroxylamine hydrochloride in a suitable solvent (e.g., 96% ethanol or water).[2] A typical molar ratio of citral to hydroxylamine hydrochloride is in the range of 1:1.3 to 1:1.5.[2][7]
- Addition of Base: Slowly add a solution of a base, such as sodium bicarbonate, to the reaction mixture.[2][7] The molar ratio of the base to citral is typically similar to that of hydroxylamine hydrochloride.[2][7]
- Reaction Conditions: The reaction mixture is stirred and heated. A common temperature range is 50-60°C for 2-5 hours.[2][7] Alternatively, the mixture can be refluxed for about 1


hour.[2]

- Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the reaction is performed in an aqueous medium, the product is extracted with an organic solvent like diethyl ether.[2][7] The organic layers are combined.
- Purification: The combined organic phase is washed with water and saturated sodium chloride solution.[7] It is then dried over anhydrous sodium sulfate.[7] After filtration, the solvent is removed under reduced pressure to yield the crude product.
- Final Purification: Further purification can be achieved by silica gel column chromatography to obtain pure **citral oxime** as a yellow oily liquid.[2][7] All four stereoisomers can be isolated in a pure state using isocratic silica-gel column chromatography.[5]


Chemical Properties and Reactivity

- Stereoisomerism: **Citral oxime** exists as a mixture of four diastereomers due to the (E/Z) isomerism at the C2=C3 double bond inherited from citral and the (E/Z) isomerism of the C=N oxime bond.[3][5] These isomers can be separated by chromatographic techniques.[3][5] Prolonged standing of pure oxime isomers in solution can lead to isomerization of the C=N bond.[5]
- Dehydration: **Citral oxime** can be dehydrated to form geranyl nitrile, a compound valued in the fragrance industry for its stability.[2][3] Acetic anhydride is a commonly used dehydrating agent for this conversion.[2][3]
- Esterification: The oxime group can undergo esterification with carboxylic acid anhydrides or chlorides to form **citral oxime** esters.[2][3] These derivatives also have applications in the fragrance industry.[3]
- Reactivity: The conjugated diene system and the oxime group make **citral oxime** reactive towards both nucleophiles and electrophiles.[1] Density Functional Theory (DFT) calculations have indicated that the nitrogen atom of the oxime is the primary site for electrophilic attack.[1]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Citral Oxime**.

[Click to download full resolution via product page](#)

Caption: Formation of **Citral Oxime** stereoisomers from Citral isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Citral oxime (13372-77-5) for sale [vulcanchem.com]
- 2. Citral oxime | 13372-77-5 | Benchchem [benchchem.com]
- 3. medkoo.com [medkoo.com]

- 4. Citral oxime | C10H17NO | CID 5459185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 6. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 7. CN112062691A - A kind of citral benzene butyrate oxime ester compound and its synthesis method and application - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["Physical and chemical properties of Citral oxime"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669102#physical-and-chemical-properties-of-citral-oxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com